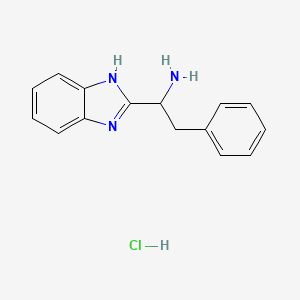

1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride is a synthetic organic compound that features a benzodiazole ring fused with a phenylethylamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride typically involves the following steps:

Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other suitable formylating agents under acidic conditions.

Attachment of Phenylethylamine: The benzodiazole intermediate is then reacted with phenylethylamine. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated benzodiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a valuable building block in the synthesis of more complex molecules. Its benzodiazole ring structure is particularly useful for developing heterocyclic compounds, which are integral in various chemical reactions.

Synthesis Methods:

- The benzodiazole ring can be synthesized through cyclization of o-phenylenediamine with formic acid under acidic conditions.

- Coupling with phenylethylamine often employs reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form amide bonds.

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies. Its structure allows it to interact with various biological targets, making it a candidate for further exploration in pharmacological contexts.

Medicine

The pharmacological properties of 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride have been explored in several studies:

Potential Activities:

- Antimicrobial: Exhibits activity against various bacterial strains.

- Anti-inflammatory: Investigated for its ability to reduce inflammation.

- Anticancer: Preliminary studies suggest efficacy against certain cancer cell lines.

Case Study Example:

A study assessing the antimicrobial activity of similar benzodiazole derivatives found significant effects against Gram-positive and Gram-negative bacteria, indicating that this compound may share similar properties .

Industry

In industrial applications, this compound is utilized for developing new materials with specific electronic or optical properties. Its unique combination of functional groups allows for modifications that can enhance material performance in various applications.

Wirkmechanismus

The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzodiazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine: The free base form of the compound.

2-Phenylethylamine: A simpler structure lacking the benzodiazole ring.

Benzodiazole Derivatives: Compounds with similar benzodiazole rings but different substituents.

Uniqueness

1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride is unique due to the combination of the benzodiazole ring and phenylethylamine moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in research and industrial applications.

Biologische Aktivität

1-(1H-1,3-benzodiazol-2-yl)-2-phenylethan-1-amine hydrochloride, also known by its CAS number 853788-59-7, is a compound that has attracted attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical properties:

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly serotonin receptors (5-HT receptors). These interactions can lead to altered physiological responses, including changes in mood and cognition .

Pharmacological Effects

Studies have shown that this compound exhibits a range of pharmacological activities:

- Serotonin Receptor Agonism : It has been noted for its agonistic effects on the 5-HT2A receptor, which is implicated in various neurological and psychiatric conditions .

- Antioxidant Properties : Some derivatives of benzodiazole compounds have demonstrated antioxidant activity, suggesting potential protective effects against oxidative stress .

Case Studies

A notable study evaluated the effects of similar compounds on animal models. The results indicated significant alterations in behavior and neurochemical profiles, suggesting potential applications in treating mood disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Serotonin Agonism | Modulation of mood and cognition | |

| Antioxidant Activity | Reduction in oxidative stress markers | |

| Antibacterial Activity | Inhibition of bacterial growth |

Safety and Toxicology

The compound's safety profile is critical for its potential therapeutic use. Toxicological assessments indicate that while it exhibits some biological activity, further studies are necessary to establish a comprehensive safety profile. The compound is classified with several precautionary statements regarding handling and exposure risks .

Eigenschaften

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;/h1-9,12H,10,16H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCRGUSTHZXKDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647753 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.